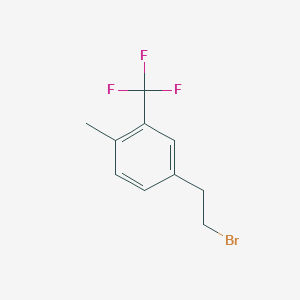

4-(2-Bromoethyl)-1-methyl-2-(trifluoromethyl)benzene

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“4-(2-Bromoethyl)-1-methyl-2-(trifluoromethyl)benzene” is a chemical compound with the CAS Number: 2228736-43-2 . It has a molecular weight of 267.09 . The IUPAC name for this compound is this compound .

Molecular Structure Analysis

The InChI code for “this compound” is 1S/C10H10BrF3/c1-7-2-3-8(4-5-11)6-9(7)10(12,13)14/h2-3,6H,4-5H2,1H3 . This indicates the molecular structure of the compound.Scientific Research Applications

Triethylborane-induced Reactions in Aqueous Media

Triethylborane-induced bromine atom-transfer radical addition in aqueous media has been studied, revealing the solvent effect on radical addition reactions. Polar solvents like DMF and DMSO, protic solvents such as 2,2,2-trifluoroethanol, and aqueous media have shown to improve the addition reactions' efficiency. This research provides insights into the polar effect of solvents on the transition states in bromine atom-transfer and radical addition steps, highlighting the importance of solvent choice in organic synthesis processes (Yorimitsu et al., 2001).

Rhenium-Catalyzed Trifluoromethylation

The catalytic activity of methyltrioxorhenium for the electrophilic trifluoromethylation of aromatic compounds using hypervalent iodine reagents demonstrates the potential for introducing trifluoromethyl groups into complex molecules. This process can be carried out in chloroform at 70°C, offering up to 77% yield and providing insights into the radical species involved through monitoring by EPR (Mejía & Togni, 2012).

Spirocyclic Indoles Synthesis

The unusual regioselective formation of spirocyclic indoles via aryl radical cyclization showcases an innovative approach to synthesizing complex organic structures. This method produces 4-{2'-benzo(2',3'-dihydro)furo}-9-methyl-2,3,9-trihydrothiopyrano[2,3-b]indoles in excellent yield, opening new avenues for synthesizing heterocyclic compounds (Majumdar & Alam, 2006).

Perfluorocyclobutyl (PFCB) Copolymers for Light Emission

The synthesis of mixed chromophore PFCB copolymers demonstrates the potential for tailored light emission in materials science. Versatile intermediates undergo Suzuki coupling reactions, forming high molecular weight polymers with superb thermal stability and excellent processability. This research highlights the role of fluorinated ether linkages in lumiphore emission, offering a pathway to diverse applications in optoelectronics (Neilson et al., 2007).

Functionalized Benzenes via Diels-Alder or C-H Activation

The development of high-yield routes to functionalized benzenes highlights the versatility of 1,2-bis(trimethylsilyl)benzenes as starting materials for synthesizing benzyne precursors and luminophores. This research underscores the importance of catalysis in organic synthesis, offering efficient pathways to complex molecules (Reus et al., 2012).

Properties

IUPAC Name |

4-(2-bromoethyl)-1-methyl-2-(trifluoromethyl)benzene |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10BrF3/c1-7-2-3-8(4-5-11)6-9(7)10(12,13)14/h2-3,6H,4-5H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GURNECAWBAUJCZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)CCBr)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10BrF3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

267.08 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Ethyl 3-[bis(2-methoxyethyl)amino]propanoate](/img/structure/B2727464.png)

![N-[4-(3-methoxypyrrolidin-1-yl)phenyl]quinoxaline-6-carboxamide](/img/structure/B2727470.png)

![3-Methyl-8-(pyridin-3-ylsulfonyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B2727477.png)

![2-[1-(2-Methoxy-ethyl)-5-(4-methoxy-phenyl)-1H-imidazol-2-ylsulfanyl]-N-(5-methyl-isoxazol-3-yl)-acetamide](/img/structure/B2727478.png)

![4-({5-Chloro-6-oxo-1-[3-(trifluoromethyl)phenyl]-1,6-dihydropyridazin-4-yl}oxy)-3-ethoxybenzaldehyde](/img/structure/B2727486.png)